molecular formula C8H11NOS B14844787 4-(Methylamino)-2-(methylthio)phenol

4-(Methylamino)-2-(methylthio)phenol

Cat. No.: B14844787
M. Wt: 169.25 g/mol
InChI Key: XEYWWJVSASDANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)-2-(methylthio)phenol is a phenolic derivative featuring both methylamino (-NHCH₃) and methylthio (-SCH₃) substituents at the 4- and 2-positions of the benzene ring, respectively.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4-(methylamino)-2-methylsulfanylphenol

InChI

InChI=1S/C8H11NOS/c1-9-6-3-4-7(10)8(5-6)11-2/h3-5,9-10H,1-2H3

InChI Key

XEYWWJVSASDANG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-2-(methylthio)phenol typically involves the following steps:

    Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Methylation: The amino group is methylated to form the methylamino group.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-2-(methylthio)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent phenol or other derivatives.

    Substitution: The methylamino and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-(Methylamino)-2-(methylthio)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2-(methylthio)phenol involves its interaction with molecular targets such as enzymes and proteins. The methylamino and methylthio groups can form hydrogen bonds and other interactions with active sites, affecting the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

4-(Methylthio)phenol
  • Structure: Lacks the methylamino group, with a methylthio group at the 4-position.
  • Reactivity: Undergoes oxidation with molecular oxygen to form 4-(methylsulfinyl)phenol and ultimately a benzoquinone intermediate. However, its conversion rate is low (~25% in 5 h under bromine catalysis) due to intermediate instability .
  • Applications: Serves as a model substrate for studying oxidation mechanisms in sulfur-containing phenols.
4-(Methylamino)-2-(methylsulfonyl)phenol (MSP4)
  • Structure : Methylthio group oxidized to a methylsulfonyl (-SO₂CH₃) group.
  • Properties : Higher stability than the thioether analog, with a melting point of 187–189°C (decomposes) and an isolated yield of 82% .
  • Significance : Demonstrates how sulfonyl groups enhance thermal stability compared to thioethers.
4-(Methylamino)-2-(phenylsulfonyl)phenol (MSP2)
  • Structure : Features a bulkier phenylsulfonyl (-SO₂C₆H₅) group.
  • Properties : Higher melting point (201–203°C) but lower isolated yield (65%) compared to MSP4, highlighting steric and electronic effects on synthesis efficiency .
2-(Methylthio)phenol
  • Source : Produced by orchids (e.g., Caladenia crebra) to mimic insect pheromones .
  • Function : Acts as a volatile attractant for pollinators, unlike synthetic derivatives used in medicinal chemistry.
4-(2-(Methylthio)-ethyl)phenol
  • Structure : Ethyl-linked methylthio group at the 2-position.
  • Source : Isolated from Tabanus bivittatus (a traditional Chinese medicine), with anti-inflammatory activity reported .
  • Significance: Illustrates the bioactivity of sulfur-containing phenols in natural products.

Functional Group Variations in Medicinal Chemistry

CFTR Potentiators (e.g., VRT-532)
  • Structure: Contains a pyrazole-phenol scaffold.
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide
  • Structure: Combines methylthio and amino groups in a pyrazole framework.
  • Applications: Investigated as antimalarial agents, showcasing the versatility of methylthio-phenol hybrids in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.